Ethyl 4-{[(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino}benzoate (CAS# 692275-42-6) is a research chemical . It has a molecular weight of 436.25 and a molecular formula of C19H18BrNO6 . The IUPAC name for this compound is ethyl 4-[[2-(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino]benzoate .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes an ester group (ethoxy-carbonyl), an amide group (acetyl-amino), a bromo group attached to a phenyl ring, and a methoxy group also attached to a phenyl ring .Physical and Chemical Properties Analysis
This compound has a number of computed properties. It has a complexity of 508, a topological polar surface area of 90.9, and an XLogP3 of 3.1 . It also has a heavy atom count of 27, a hydrogen bond acceptor count of 6, and a hydrogen bond donor count of 1 .Properties
IUPAC Name |
ethyl 4-[[2-(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO6/c1-3-26-19(24)13-4-6-14(7-5-13)21-17(23)11-27-18-15(20)8-12(10-22)9-16(18)25-2/h4-10H,3,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAWOJJMFTWFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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